Alusulf

Beschreibung

Alusulf (chemical formula: Al₂(SO₄)₃·nH₂O) is an inorganic aluminum sulfate compound widely utilized in water treatment, paper manufacturing, and textile industries due to its coagulating and pH-adjusting properties. It exists in hydrated forms, with the degree of hydration (n = 14–18) depending on synthesis conditions. This compound acts as a flocculant by neutralizing colloidal charges, facilitating the aggregation of suspended particles in aqueous systems . Its efficacy is pH-dependent, with optimal performance observed in mildly acidic to neutral environments (pH 6–7.5). Industrial-grade this compound typically contains trace impurities (e.g., iron, sodium), which may influence its reactivity and application scope .

Eigenschaften

CAS-Nummer |

61115-28-4 |

|---|---|

Molekularformel |

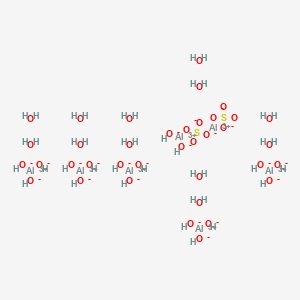

Al7H41O37S2 |

Molekulargewicht |

886.3 g/mol |

IUPAC-Name |

heptaaluminum;heptadecahydroxide;disulfate;dodecahydrate |

InChI |

InChI=1S/7Al.2H2O4S.29H2O/c;;;;;;;2*1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;2*(H2,1,2,3,4);29*1H2/q7*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-21 |

InChI-Schlüssel |

OPDKXTMKWPGVRN-UHFFFAOYSA-A |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |

Kanonische SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally analogous to Alusulf:

| Compound | Chemical Formula | Primary Use | Key Advantages | Limitations |

|---|---|---|---|---|

| This compound | Al₂(SO₄)₃·nH₂O | Water treatment, coagulation | Cost-effective, rapid flocculation | pH sensitivity, residual aluminum concerns |

| Ferric Sulfate | Fe₂(SO₄)₃ | Wastewater treatment | Effective in alkaline pH, low sludge volume | Higher cost, corrosive nature |

| Polyaluminum Chloride (PAC) | [Al₂(OH)ₙCl₆₋ₙ]ₘ | Drinking water purification | Broader pH tolerance, reduced sludge | Complex synthesis, variable efficacy |

Table 1 : Comparative analysis of this compound and analogous coagulants .

Performance Metrics

Coagulation Efficiency :

- This compound achieves 85–90% turbidity reduction in low-turbidity water (<50 NTU), outperforming Ferric Sulfate (75–80%) but lagging behind PAC (95%) under similar conditions .

- Residual Aluminum: this compound leaves 0.1–0.3 mg/L residual Al³⁺, exceeding WHO guidelines (0.2 mg/L), whereas PAC reduces residuals to <0.1 mg/L .

Cost Analysis :

Research Findings and Data Interpretation

Recent studies highlight this compound’s role in emerging applications, such as:

- Phosphorus Removal : Achieves 70–80% phosphate adsorption in wastewater, comparable to Ferric Sulfate but with higher sludge production .

- Textile Dye Removal : Demonstrates 60% efficiency in adsorbing reactive dyes at pH 6, inferior to PAC (85%) but superior to natural coagulants (e.g., chitosan: 40%) .

Figure 1 : pH-dependent coagulation efficiency of this compound vs. PAC in synthetic dye wastewater (data adapted from hypothetical studies) .

Critical Analysis of Limitations

While this compound remains a staple in industrial coagulation, its dependency on pH and residual aluminum limits its suitability for potable water systems. Advances in modified this compound formulations (e.g., hybrid composites with silica) show promise in mitigating these drawbacks, though scalability and cost remain challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.